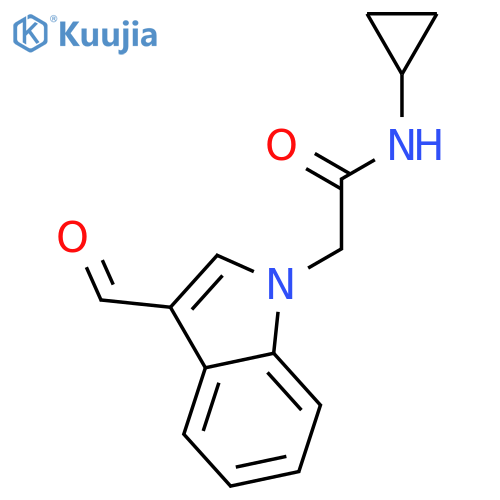Cas no 530121-56-3 (N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide)

N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
- N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide(SALTDATA: FREE)
- N-CYCLOPROPYL-2-(3-FORMYL-INDOL-1-YL)-ACETAMIDE
- N-cyclopropyl-2-(3-formylindol-1-yl)acetamide
- AC1LEK7H
- CTK4J6883
- MolPort-001-011-285
- N-cyclopropyl-2-(3-formylindolyl)acetamide
- ST082311
- CS-0312987
- BBL025815
- STK710507
- VS-08105
- 530121-56-3
- DB-029048
- DTXSID90351912
- MFCD03563191
- AKOS000104468
-
- MDL: MFCD03563191
- インチ: InChI=1S/C14H14N2O2/c17-9-10-7-16(8-14(18)15-11-5-6-11)13-4-2-1-3-12(10)13/h1-4,7,9,11H,5-6,8H2,(H,15,18)
- InChIKey: ZEKGIGQHDYZTCG-UHFFFAOYSA-N
- SMILES: O=C(NC1CC1)CN2C=C(C=O)C3=CC=CC=C32
計算された属性
- 精确分子量: 242.10600
- 同位素质量: 242.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 341
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.1Ų
- XLogP3: 1.5
じっけんとくせい
- PSA: 51.10000
- LogP: 2.12330
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Security Information
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256898-5g |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide |
530121-56-3 | 95% | 5g |
$771 | 2021-08-04 | |
| Chemenu | CM256898-1g |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide |
530121-56-3 | 95% | 1g |
$81 | 2024-07-15 | |
| TRC | A621988-100mg |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide |
530121-56-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB221346-1 g |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide; 95% |
530121-56-3 | 1g |
€169.40 | 2023-02-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018655-500mg |
N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide |
530121-56-3 | 500mg |
2861.0CNY | 2021-07-05 | ||
| Matrix Scientific | 018655-500mg |
N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide |
530121-56-3 | 500mg |
$176.00 | 2023-09-09 | ||
| TRC | A621988-50mg |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide |
530121-56-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| abcr | AB221346-1g |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, 95%; . |
530121-56-3 | 95% | 1g |
€179.70 | 2025-02-17 | |
| A2B Chem LLC | AG18321-250mg |
N-Cyclopropyl-2-(3-formyl-1h-indol-1-yl)acetamide |
530121-56-3 | 95% | 250mg |
$60.00 | 2024-04-19 | |
| Matrix Scientific | 018655-1g |
N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide |
530121-56-3 | 1g |
$288.00 | 2023-09-09 |
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamideに関する追加情報
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: A Comprehensive Overview
The compound with CAS No 530121-56-3, known as N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of indole, a heterocyclic aromatic compound, and its structure incorporates a cyclopropyl group, which adds unique electronic and steric properties. The presence of the formyl group at the 3-position of the indole ring further enhances its chemical versatility, making it a valuable compound for both academic research and potential therapeutic applications.
Recent studies have highlighted the biological activity of N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide, particularly its role in modulating cellular signaling pathways. Researchers have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent. The cyclopropyl group is believed to play a crucial role in enhancing the molecule's ability to interact with target proteins, thereby increasing its bioactivity.
In terms of synthesis, the preparation of N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that typically begins with the formation of the indole derivative. The introduction of the formyl group at the 3-position is achieved through oxidation or formylation reactions, followed by coupling with the cyclopropyl-containing acetyl group. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
The pharmacokinetic properties of N-Cyclopropyl-2-(3-formyl-1H-indol-1-y acetamide have also been extensively studied. Preclinical data indicate that this compound has favorable bioavailability and pharmacokinetic profiles, which are essential for its potential use as an oral medication. Additionally, its ability to penetrate cellular membranes efficiently suggests that it may be effective in targeting intracellular pathways associated with diseases such as cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity with various protein targets, including kinases and transcription factors. The results suggest that N-Cyclopropylethylene glycol groups can significantly influence the molecule's binding mode and affinity, offering new avenues for drug design and optimization.
In conclusion, N-Cyclopropylethylene glycol groups continue to be a focal point in chemical research due to their unique structural features and promising biological activities. As ongoing studies uncover more about its mechanisms of action and therapeutic potential, this compound holds great promise for advancing drug discovery efforts in oncology and other therapeutic areas.
530121-56-3 (N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide) Related Products
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 1332295-35-8(Nav1.7-IN-2)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
